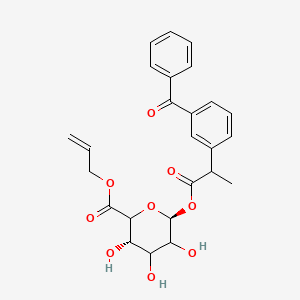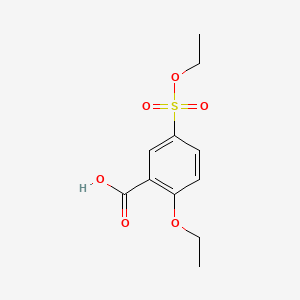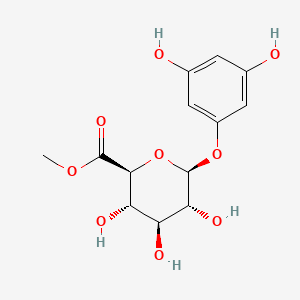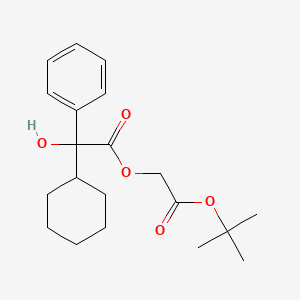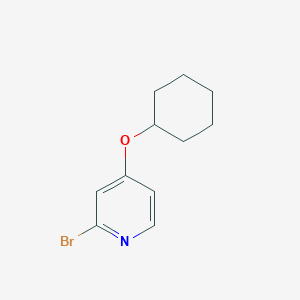
2-Bromo-4-cyclohexyloxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclohexyloxypyridine is an organic compound with the molecular formula C11H14BrNO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by a bromine atom and a cyclohexyloxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclohexyloxypyridine can be achieved through several methods. One common approach involves the bromination of 4-cyclohexyloxypyridine. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclohexyloxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions to facilitate the coupling reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: The major products are biaryl compounds formed through the coupling of this compound with other aromatic systems.
Scientific Research Applications
2-Bromo-4-cyclohexyloxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclohexyloxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-hydroxypyridine: Similar structure but with a hydroxyl group instead of a cyclohexyloxy group.
2-Bromo-4-methylpyridine: Contains a methyl group at the 4-position instead of a cyclohexyloxy group.
Uniqueness
2-Bromo-4-cyclohexyloxypyridine is unique due to the presence of the bulky cyclohexyloxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature may impart distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-bromo-4-cyclohexyloxypyridine |
InChI |
InChI=1S/C11H14BrNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
WGVXZYDRDCKSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


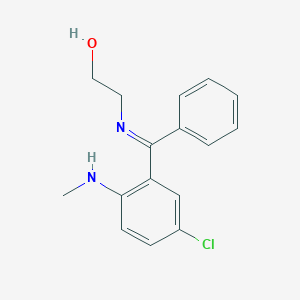
![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)
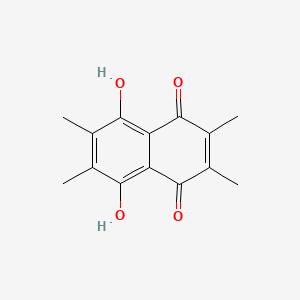
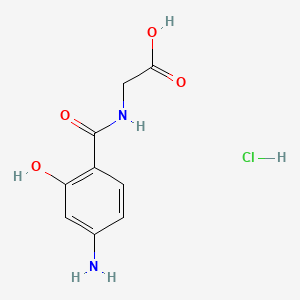

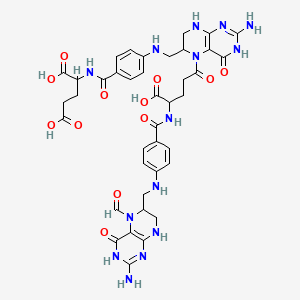
![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
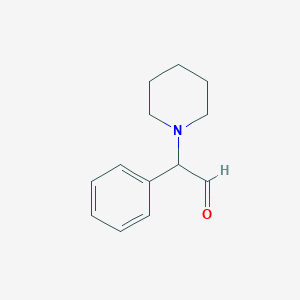
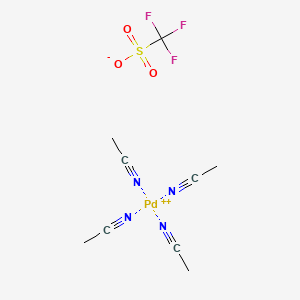
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
